molecular formula C6H12N4 B13640025 (5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13640025
M. Wt: 140.19 g/mol
InChI Key: DBWBSPWGLMUTQQ-UHFFFAOYSA-N
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Description

(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is the basis for its potential use in drug development. The compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole compound with similar biological activities.

    Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group, known for its antimicrobial properties.

    1,2,3-Triazole: The parent compound of the triazole family, widely studied for its diverse applications.

Uniqueness

(5-ethyl-1-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(5-ethyl-1-methyltriazol-4-yl)methanamine

InChI

InChI=1S/C6H12N4/c1-3-6-5(4-7)8-9-10(6)2/h3-4,7H2,1-2H3

InChI Key

DBWBSPWGLMUTQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C)CN

Origin of Product

United States

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